2-(Pyridin-4-yl)oxazole
Overview
Description
2-(Pyridin-4-yl)oxazole is a heterocyclic compound that features both a pyridine ring and an oxazole ring
Biochemical Analysis
Biochemical Properties
2-(Pyridin-4-yl)oxazole plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules, which are essential for its biological activity. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their conformation and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to altered cellular responses such as proliferation, differentiation, or apoptosis . It also affects gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes . Furthermore, this compound impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can bind to the active sites of enzymes, inhibiting their activity and thereby blocking specific biochemical pathways . It can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity . Additionally, this compound influences gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to this compound has been reported to result in sustained changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . For example, low doses of this compound may result in mild anti-inflammatory effects, while higher doses can lead to significant inhibition of inflammatory pathways . At very high doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can modulate the activity of metabolic enzymes, leading to changes in metabolic flux and the levels of specific metabolites . For instance, this compound has been shown to inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, it can enhance the activity of enzymes involved in antioxidant pathways, contributing to its protective effects against oxidative stress .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound is transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues or organelles can significantly influence its biological effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it interacts with transcription factors to regulate gene expression . Alternatively, it may be targeted to the mitochondria, where it influences metabolic processes and energy production . The subcellular localization of this compound is a key determinant of its biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . Another method involves the condensation of picolinamide with aldehydes, promoted by palladium trifluoroacetate (Pd(TFA)2) in n-octane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of flow chemistry techniques for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles has been reported . This method offers advantages in terms of safety and product purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)oxazole undergoes various chemical reactions, including:
Oxidation: The oxidative aromatization of oxazolines to oxazoles using reagents like manganese dioxide (MnO2).
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom of the pyridine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Manganese dioxide (MnO2), bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Catalysts: Palladium trifluoroacetate (Pd(TFA)2) for condensation reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles and pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Pyridin-4-yl)oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its specific structure and functional groups . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-(Pyridin-4-yl)oxazole can be compared with other similar compounds, such as:
Oxazole derivatives: These compounds share the oxazole ring structure and exhibit similar chemical properties.
Pyridine derivatives: Compounds with a pyridine ring that show similar reactivity and applications.
The uniqueness of this compound lies in its combined pyridine and oxazole rings, which confer distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for further study and application.
Properties
IUPAC Name |
2-pyridin-4-yl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLZMUSLZZNHNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395937 | |
Record name | Pyridine, 4-(2-oxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5998-92-5 | |
Record name | Pyridine, 4-(2-oxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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